1H-Tetrazole-1-propanamine
Description
1H-Tetrazole-1-propanamine is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a propanamine group. Tetrazoles are known for their high acidity (pKa ~4–5) due to aromatic stabilization of the conjugate base, making them bioisosteres for carboxylic acids in drug design . The propanamine side chain likely enhances solubility and reactivity, enabling applications in pharmaceuticals or coordination chemistry.
Properties
CAS No. |
69807-83-6 |
|---|---|
Molecular Formula |
C4H9N5 |
Molecular Weight |
127.15 g/mol |
IUPAC Name |
3-(tetrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C4H9N5/c5-2-1-3-9-4-6-7-8-9/h4H,1-3,5H2 |
InChI Key |
UGYXACYDHGNSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-propanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. For instance, the use of L-proline as a catalyst offers an environmentally benign and high-yielding route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates . Microwave-accelerated methods have also been employed to convert inactive nitriles into 5-substituted 1H-tetrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Tetrazole-1-propanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The planar structure of the tetrazole ring allows for effective receptor-ligand interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-propanamine
Key Differences :
- Heterocyclic Core : The triazole ring (three nitrogen atoms) differs from the tetrazole (four nitrogen atoms), leading to reduced acidity (pKa ~10–12 for triazoles) and distinct electronic properties .
- Applications : Triazole derivatives are widely used as antifungal agents (e.g., fluconazole), whereas tetrazoles are preferred in antihypertensive drugs (e.g., losartan) due to their bioisosteric properties.
1H-Tetrazole, 1-ethenyl- (CAS 17578-18-6)
Key Differences :
5-(Diallylamino)-1H-Tetrazole (CAS 6280-33-7)
Key Differences :
- Applications : Used in synthetic intermediates for agrochemicals or ligands in catalysis due to its electron-rich nitrogen centers .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Trends
- Acidity and Reactivity : Tetrazoles exhibit higher acidity than triazoles, favoring their use in environments requiring proton donation or metal coordination .
- Safety Profiles : Substituents significantly influence toxicity. For example, 1-ethenyl-tetrazole requires rigorous handling due to respiratory hazards, while amine-substituted derivatives may have lower volatility .
- Drug Design: Propanamine-substituted tetrazoles are understudied but could mimic amino acid side chains, enabling peptide-like drug candidates.
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